5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
CAS No.: 1005264-51-6
Cat. No.: VC4316587
Molecular Formula: C13H12ClF3N2O3
Molecular Weight: 336.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005264-51-6 |
|---|---|
| Molecular Formula | C13H12ClF3N2O3 |
| Molecular Weight | 336.7 |
| IUPAC Name | 5-acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
| Standard InChI | InChI=1S/C13H12ClF3N2O3/c1-6(20)9-10(7-2-4-8(14)5-3-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21) |
| Standard InChI Key | DBQNEWHUHBLPIW-UHFFFAOYSA-N |
| SMILES | CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)Cl |
Introduction
The compound 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic organic molecule with a complex structure, featuring a diazinan-2-one core. This compound is of interest due to its potential applications in pharmaceutical chemistry, given its unique functional groups and structural features.
Synthesis and Preparation
The synthesis of 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. These may include condensation reactions, nucleophilic substitutions, and possibly the use of protecting groups to facilitate the formation of the diazinan-2-one ring. Detailed synthesis protocols are not readily available in the public domain but would likely involve common organic chemistry techniques.
Biological Activity and Potential Applications
While specific biological activity data for this compound are not widely reported, compounds with similar structures have shown potential in various therapeutic areas, including antimicrobial and anticancer activities. The presence of a trifluoromethyl group and a hydroxyl group can contribute to its biological activity by influencing its solubility and interaction with biological targets.
Safety and Handling
Handling of 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one requires standard laboratory precautions due to its chemical reactivity and potential toxicity. This includes wearing protective clothing, gloves, and working in a well-ventilated area.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume